BenchChemオンラインストアへようこそ!

4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde

Medicinal Chemistry Cross-Coupling Building Block

This brominated isoxazole-benzaldehyde hybrid offers strategic 3-bromo substituent for Pd-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and reactive aldehyde for orthogonal conjugation. Essential PROTAC building block. Differentiated from non-halogenated analogs; critical for SAR campaigns and palladium-mediated reaction optimization. For R&D use only.

Molecular Formula C11H8BrNO3
Molecular Weight 282.09 g/mol
Cat. No. B15056376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde
Molecular FormulaC11H8BrNO3
Molecular Weight282.09 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)OCC2=CC(=NO2)Br
InChIInChI=1S/C11H8BrNO3/c12-11-5-10(16-13-11)7-15-9-3-1-8(6-14)2-4-9/h1-6H,7H2
InChIKeyHWHFEQJRCNZMPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde CAS 1447962-08-4: A Specialized Heterocyclic Aldehyde Building Block for Medicinal Chemistry Procurement


4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde (CAS 1447962-08-4) is a brominated isoxazole-benzaldehyde hybrid building block (C11H8BrNO3, MW 282.09) . It features a reactive aldehyde group and a 3-bromo substituent on the isoxazole ring, offering dual synthetic handles for diverse derivatization . This compound belongs to the broader class of isoxazole derivatives, which are privileged scaffolds in drug discovery due to their ability to engage in hydrogen bonding and π-stacking interactions with biological targets [1]. Its structural features suggest utility in constructing PROTACs, kinase inhibitors, and other biologically active molecules, though specific published data on this exact compound remains limited .

Why Simple Isoxazole or Benzaldehyde Analogs Cannot Replace 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde in Focused Library Synthesis


In-class isoxazole-benzaldehyde hybrids exhibit distinct reactivity and biological profiles depending on substitution patterns and linker connectivity [1][2]. The 3-bromo substituent on the isoxazole ring in the target compound serves as a strategic synthetic handle for cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) that non-halogenated analogs like 4-(isoxazol-3-yl)benzaldehyde (CAS 545424-40-6) cannot undergo . Furthermore, the ether linker and specific regiochemistry (5-ylmethoxy) dictate the spatial orientation of the aldehyde group, which is critical for target binding as demonstrated by structurally related MIF inhibitors where subtle modifications drastically altered potency [3]. Substituting with a generic building block risks derailing a synthetic campaign or yielding inactive analogs.

4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde Comparative Quantitative Evidence for Procurement Decision-Making


Synthetic Versatility: The 3-Bromo Handle Enables Cross-Coupling Chemistry Absent in Non-Halogenated Analogs

The presence of a bromine atom at the 3-position of the isoxazole ring in the target compound enables participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This is a capability absent in the non-halogenated comparator 4-(isoxazol-3-yl)benzaldehyde (CAS 545424-40-6), which has a molecular weight of 173.17 g/mol and lacks the halogen handle . This difference directly impacts the synthetic routes accessible to a medicinal chemist.

Medicinal Chemistry Cross-Coupling Building Block

Regiochemical and Linker Impact on Biological Activity: A Comparative Perspective from MIF Inhibitors

A structurally related compound, 4-((3-(4-hydroxy-3-methoxyphenyl)-4,5-dihydroisoxazol-5-yl)methoxy)benzaldehyde (compound 4b), demonstrated potent inhibition of human Macrophage Migration Inhibitory Factor (MIF) in a RAW 264.7 cellular model [1]. Compound 4b inhibited huMIF-mediated NF-κB translocation and nitric oxide production without exhibiting cytotoxicity [1]. The target compound differs by having a 3-bromoisoxazole core instead of a 4,5-dihydroisoxazole with a 4-hydroxy-3-methoxyphenyl group. This comparison highlights the importance of the specific isoxazole ring substitution pattern and the ether-linked benzaldehyde motif for bioactivity within this chemotype.

Anti-inflammatory MIF Inhibition Structure-Activity Relationship

Physical Property and Structural Differentiation for Library Design

The target compound offers a distinct physicochemical profile compared to smaller, non-brominated isoxazole-benzaldehyde analogs. Its higher molecular weight (282.09 g/mol) and increased lipophilicity due to the bromine atom place it in a different region of chemical space, which can be advantageous for targeting specific protein binding pockets or modulating pharmacokinetic properties . In contrast, the comparator 3-(isoxazol-4-yl)benzaldehyde (CAS 1083424-42-3) has a lower molecular weight (173.17 g/mol) and lacks the ether linker .

Medicinal Chemistry Physicochemical Properties Chemical Space

Key Application Scenarios for Procuring 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde


Medicinal Chemistry: Synthesis of PROTACs and Targeted Protein Degraders

The bromo substituent provides a handle for conjugating the compound to E3 ligase ligands via cross-coupling, making it a useful building block for PROTAC (Proteolysis-Targeting Chimera) synthesis . The aldehyde group offers an orthogonal conjugation site for linking to target-protein binding moieties.

Focused Library Synthesis for Kinase or Epigenetic Target Screening

As part of a focused library of isoxazole-benzaldehyde hybrids, this compound can be used to explore structure-activity relationships (SAR) around key biological targets such as kinases or epigenetic readers. The distinct substitution pattern differentiates it from commercially available analogs like 4-(isoxazol-3-yl)benzaldehyde or 3-(isoxazol-4-yl)benzaldehyde .

Organic Synthesis: Development of Novel Palladium-Catalyzed Cross-Coupling Methodology

The 3-bromoisoxazole moiety serves as a versatile substrate for developing and optimizing novel palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings [1]. The presence of the aldehyde group allows for monitoring reaction progress via simple derivatization or spectroscopic analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-((3-Bromoisoxazol-5-yl)methoxy)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.